molecular formula C18H22N2O4 B5975719 [4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate

[4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate

Cat. No.: B5975719
M. Wt: 330.4 g/mol
InChI Key: OHHUYOIHMGVRGJ-UHFFFAOYSA-N
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Description

[4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate is a complex organic compound featuring a pyrrolidine ring, an azepane ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the azepane ring. The final step involves the acetylation of the phenyl group to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, resulting in the formation of hydroxyl derivatives.

    Substitution: The phenyl acetate group can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays, contributing to the understanding of biological pathways and processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.

Mechanism of Action

The mechanism of action of [4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-[3-(Piperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate
  • [4-[3-(Morpholin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate
  • [4-[3-(Pyrrolidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate

Uniqueness

Compared to similar compounds, [4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]

Properties

IUPAC Name

[4-[3-(azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-13(21)24-15-8-6-14(7-9-15)20-17(22)12-16(18(20)23)19-10-4-2-3-5-11-19/h6-9,16H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHUYOIHMGVRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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